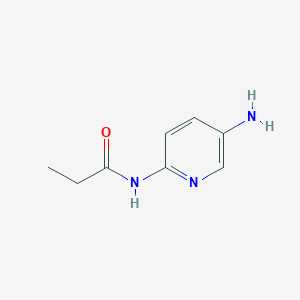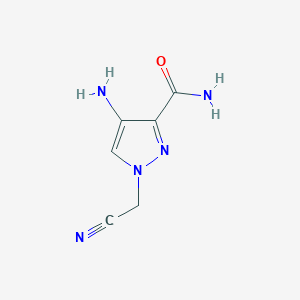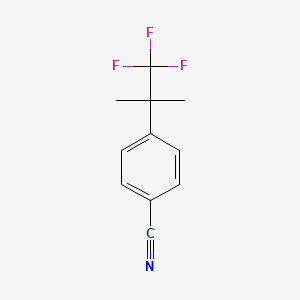
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N and a molecular weight of 213.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-2-pyridinemethanone with 1,1,1-trifluoro-2-dimethyl-2-ethyl alcohol . The reaction is typically carried out in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere . The product is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.
Aplicaciones Científicas De Investigación
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Uniqueness
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to its specific trifluoromethyl and benzonitrile functional groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H10F3N |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H10F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3 |
Clave InChI |
HWQIWGYRCIILHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


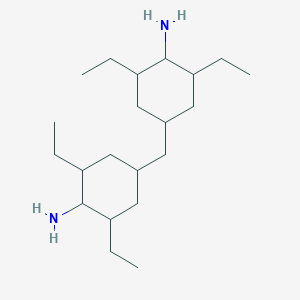

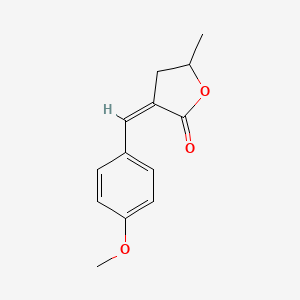
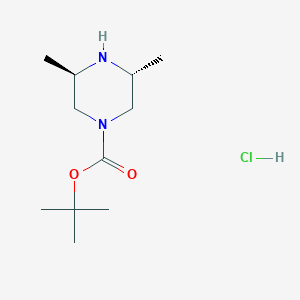
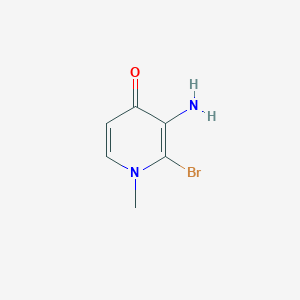

![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
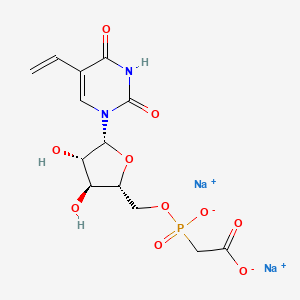
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

